4-Fluoro-2-[(tetrahydrofurfuryloxy)methyl]thiophenol
CAS No.:
Cat. No.: VC13547967
Molecular Formula: C12H15FO2S
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15FO2S |
|---|---|
| Molecular Weight | 242.31 g/mol |
| IUPAC Name | 4-fluoro-2-(oxolan-2-ylmethoxymethyl)benzenethiol |
| Standard InChI | InChI=1S/C12H15FO2S/c13-10-3-4-12(16)9(6-10)7-14-8-11-2-1-5-15-11/h3-4,6,11,16H,1-2,5,7-8H2 |
| Standard InChI Key | SGDHTFAJEMCXCE-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)COCC2=C(C=CC(=C2)F)S |
| Canonical SMILES | C1CC(OC1)COCC2=C(C=CC(=C2)F)S |
Introduction
4-Fluoro-2-[(tetrahydrofurfuryloxy)methyl]thiophenol is a complex organic compound that belongs to the class of organofluorine compounds due to the presence of a fluorine atom. It is also classified as a thiophenol, which is an aromatic compound containing a thiol (-SH) group attached to a thiophene ring. This compound features a unique molecular structure, with a fluorine substituent and a tetrahydrofurfuryloxy side group, contributing to its distinctive properties and reactivity.
Synthesis and Chemical Reactions
The synthesis of 4-Fluoro-2-[(tetrahydrofurfuryloxy)methyl]thiophenol typically involves the introduction of the tetrahydrofurfuryloxy group to a precursor thiophenol compound. This process can be achieved through various chemical methods, often involving nucleophilic substitution reactions.
Mechanism of Action
As a nucleophile or electrophile, 4-Fluoro-2-[(tetrahydrofurfuryloxy)methyl]thiophenol participates in various chemical reactions typical of thiophenols and organofluorine compounds. Its reactivity is influenced by the presence of the fluorine atom and the tetrahydrofurfuryloxy group, which can affect its interaction with other molecules.
Availability and Suppliers
This compound can be sourced from specialized chemical suppliers, although some sources indicate that certain quantities may be discontinued . Suppliers like Rieke Metals and CymitQuimica provide information on similar compounds, highlighting the availability of related structures in the market .
Chemical Data and Specifications
| Property | Description |
|---|---|
| CAS Number | 656830-26-1 |
| Molecular Formula | C12H15FO2S |
| Purity | Typically high purity, e.g., 97% |
| Availability | Discontinued in some quantities |
| Suppliers | Rieke Metals, CymitQuimica |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume